Phenol, 2-[1-[(5-hydroxypentyl)amino]propyl]-
Description
Properties
CAS No. |
651304-82-4 |
|---|---|
Molecular Formula |
C14H23NO2 |
Molecular Weight |
237.34 g/mol |
IUPAC Name |
2-[1-(5-hydroxypentylamino)propyl]phenol |
InChI |
InChI=1S/C14H23NO2/c1-2-13(15-10-6-3-7-11-16)12-8-4-5-9-14(12)17/h4-5,8-9,13,15-17H,2-3,6-7,10-11H2,1H3 |
InChI Key |
GZUZSBSCGAGTSG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1O)NCCCCCO |
Origin of Product |
United States |
Preparation Methods
Direct Amination
Direct amination involves the reaction of phenolic compounds with amines under specific conditions to introduce amino groups into the aromatic ring. This method is advantageous due to its simplicity and direct approach.
- Reagents : Phenol and 5-hydroxypentylamine.
- Catalysts : Acidic or basic catalysts may be employed to enhance the reaction rate.
- Temperature : Typically conducted at elevated temperatures (100-200 °C).
- Solvent : Common solvents include ethanol or dimethylformamide.
The reaction can be summarized as follows:
$$
\text{Phenol} + \text{5-hydroxypentylamine} \xrightarrow{\text{Acid/Base Catalyst}} \text{Phenol, 2-[1-[(5-hydroxypentyl)amino]propyl]} + \text{H}_2\text{O}
$$
Reduction of Nitro Compounds
Another effective method for synthesizing Phenol derivatives is through the reduction of nitrophenols. This approach can be particularly useful if starting materials containing nitro groups are available.
- Reagents : Starting from 2-nitro-5-hydroxypentylphenol.
- Reducing Agents : Commonly used reducing agents include iron powder or catalytic hydrogenation using palladium on carbon.
- Temperature and Pressure : The reduction is typically performed at moderate temperatures (room temperature to 50 °C) under atmospheric pressure or mild vacuum.
The reduction process can be illustrated as follows:
$$
\text{2-Nitro-5-hydroxypentylphenol} \xrightarrow{\text{Reducing Agent}} \text{Phenol, 2-[1-[(5-hydroxypentyl)amino]propyl]} + \text{N}_2
$$
Alkylation Reactions
Alkylation reactions involve the introduction of alkyl groups into phenolic compounds, which can enhance their properties or introduce functional groups necessary for further reactions.
- Reagents : Use of alkyl halides such as bromopentane.
- Base : Sodium hydroxide or potassium carbonate is often used to deprotonate the phenolic compound.
- Temperature : The reaction typically occurs at reflux conditions.
The alkylation reaction can be represented as follows:
$$
\text{Phenol} + \text{Bromopentane} \xrightarrow{\text{Base}} \text{Alkylated Phenol} + \text{HBr}
$$
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Direct Amination | Simple, direct approach | Requires careful control of conditions |
| Reduction | Utilizes readily available nitro compounds | May require multiple steps |
| Alkylation | Versatile for introducing various alkyl groups | May lead to side reactions |
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-[1-[(5-hydroxypentyl)amino]propyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Phenol, 2-[1-[(5-hydroxypentyl)amino]propyl]- has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenol, 2-[1-[(5-hydroxypentyl)amino]propyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity and function. The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Structural Conformation and Stability
- The 5-hydroxypentyl chain in the target compound likely adopts an extended conformation, similar to Ritodrine’s hydroxyethyl group, facilitating interactions with polar biological targets.
- Steric effects from bulkier substituents (e.g., cyclopropylmethyl or iodophenyl) may reduce membrane permeability but enhance receptor specificity .
Biological Activity
Phenol, 2-[1-[(5-hydroxypentyl)amino]propyl]-, commonly referred to as a phenolic compound, has garnered significant attention in the fields of medicinal chemistry and biological research. This compound is characterized by its unique structural features that facilitate interactions with biological molecules, leading to various therapeutic applications.
Chemical Structure and Properties
The compound features a phenolic structure with an amino group and a hydroxyl group, which are crucial for its biological activity. The presence of these functional groups allows for versatile interactions with enzymes and receptors, modulating biochemical pathways. The molecular structure enables hydrogen bonding and electrostatic interactions, enhancing its binding capabilities to biological targets.
The mechanism of action of this phenolic compound involves its interaction with specific molecular targets, including enzymes and receptors. The phenolic group can participate in hydrogen bonding and π-π interactions, while the hydroxypropylamino side chain can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate various biological pathways, leading to observed effects such as antimicrobial and antioxidant activities.
Biological Activities
Research has highlighted several key biological activities associated with Phenol, 2-[1-[(5-hydroxypentyl)amino]propyl]-:
- Antimicrobial Activity : This compound has been investigated for its potential to inhibit the growth of various pathogens. Studies have shown that it exhibits significant antibacterial and antifungal properties against common microorganisms such as Escherichia coli and Staphylococcus aureus at concentrations as low as 40 μg/ml .
- Antioxidant Properties : Phenolic compounds are well-known for their ability to scavenge free radicals, thereby preventing oxidative stress-related damage in cells. The antioxidant capacity is attributed to the presence of hydroxyl groups that can donate hydrogen atoms to free radicals .
- Therapeutic Potential : The compound is being explored for its potential therapeutic effects in various diseases, including neurodegenerative disorders and cancer. Its ability to modulate signaling pathways makes it a candidate for drug development aimed at these conditions .
Case Study 1: Interaction with SARS-CoV-2
A recent study investigated the interaction of phenolic compounds with SARS-CoV-2 proteins. Molecular docking simulations indicated that certain phenols exhibit good binding affinities with the nsp13 protein of the virus. This suggests potential use as antiviral agents against COVID-19 .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial metabolites, the effectiveness of phenolic compounds was assessed using GC-MS analysis. The results demonstrated that these compounds could significantly inhibit microbial growth, supporting their use in developing new antimicrobial therapies .
Comparative Analysis
The following table summarizes the biological activities of Phenol, 2-[1-[(5-hydroxypentyl)amino]propyl]- compared to similar compounds:
| Compound Name | Antimicrobial Activity | Antioxidant Capacity | Therapeutic Applications |
|---|---|---|---|
| Phenol, 2-[1-[(5-hydroxypentyl)amino]propyl]- | High | Strong | Neurodegenerative diseases |
| 2-{1-[(3-Hydroxypropyl)amino]propyl}phenol | Moderate | Moderate | Cancer therapy |
| 4-(3-Hydroxypropyl)aniline | Low | High | Cardiovascular health |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
